Benzamide, 2-chloro-N-dodecyl-5-nitro-
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Overview
Description
Benzamide, 2-chloro-N-dodecyl-5-nitro-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chlorine atom at the 2-position, a dodecyl group at the N-position, and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-chloro-N-dodecyl-5-nitro- typically involves the following steps:
Chlorination: The chlorination at the 2-position can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
N-Dodecylation:
Industrial Production Methods: Industrial production of Benzamide, 2-chloro-N-dodecyl-5-nitro- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction reactions to form amino derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Benzamide, 2-chloro-N-dodecyl-5-nitro- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitro and chloro substitutions on biological activity. It may serve as a model compound in the development of new pharmaceuticals.
Medicine: Potential applications in medicine include its use as an intermediate in the synthesis of drugs with antimicrobial or anticancer properties. The presence of the nitro group suggests potential activity against certain pathogens.
Industry: In the industrial sector, Benzamide, 2-chloro-N-dodecyl-5-nitro- can be used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of Benzamide, 2-chloro-N-dodecyl-5-nitro- involves interactions with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and dodecyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
- Benzamide, 2-chloro-N-dodecyl-
- Benzamide, 2-chloro-5-nitro-
- Benzamide, N-dodecyl-5-nitro-
Uniqueness: Benzamide, 2-chloro-N-dodecyl-5-nitro- is unique due to the simultaneous presence of the chlorine, dodecyl, and nitro groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
544432-63-5 |
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Molecular Formula |
C19H29ClN2O3 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
2-chloro-N-dodecyl-5-nitrobenzamide |
InChI |
InChI=1S/C19H29ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-14-21-19(23)17-15-16(22(24)25)12-13-18(17)20/h12-13,15H,2-11,14H2,1H3,(H,21,23) |
InChI Key |
BTHQHNNAWAAWHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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